4,7-dimethoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole
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Overview
Description
4,7-dimethoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole core with methoxy groups at positions 4 and 7, an azetidine ring, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Azetidine Ring Formation: The azetidine ring can be formed through the cyclization of a suitable precursor, such as a β-amino alcohol, using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the Imidazole Moiety: The imidazole moiety can be introduced through alkylation reactions using reagents like 2-methylimidazole and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazole moiety or the azetidine ring, potentially leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole core or the methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where benzothiazole derivatives have shown efficacy, such as cancer and neurodegenerative disorders.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving imidazole and azetidine moieties.
Materials Science: The compound can be investigated for its potential use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4,7-dimethoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole moiety can act as a ligand for metal ions, while the benzothiazole core can participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
4,7-dimethoxy-1,3-benzothiazole: Lacks the azetidine and imidazole moieties, making it less complex and potentially less versatile.
2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole: Lacks the methoxy groups, which may affect its chemical reactivity and biological activity.
4,7-dimethoxy-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole: Lacks the methyl group on the imidazole moiety, which may influence its binding interactions and overall activity.
Uniqueness
The presence of both methoxy groups and the azetidine-imidazole moiety in 4,7-dimethoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole makes it a unique compound with potential for diverse applications. The combination of these functional groups can enhance its chemical reactivity, biological activity, and potential for use in various scientific fields.
Properties
Molecular Formula |
C17H20N4O2S |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
4,7-dimethoxy-2-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C17H20N4O2S/c1-11-18-6-7-20(11)8-12-9-21(10-12)17-19-15-13(22-2)4-5-14(23-3)16(15)24-17/h4-7,12H,8-10H2,1-3H3 |
InChI Key |
AKJYUPCOXJBRGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC2CN(C2)C3=NC4=C(C=CC(=C4S3)OC)OC |
Origin of Product |
United States |
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